molecular formula C27H27N3O4S B299932 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Cat. No. B299932
M. Wt: 489.6 g/mol
InChI Key: YUAIQOBNBZUJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide, also known as DMTAQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTAQ belongs to the family of quinazoline derivatives and has been found to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is not fully understood. However, it has been suggested that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide may exert its biological activity through the inhibition of certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and viruses. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide in lab experiments is its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide. One potential area of focus is the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide and its potential applications in other areas of medicine.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of 3-(3-methylphenyl)-2-propen-1-ol with 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, followed by reaction with thioacetic acid and cyclization with triethylamine. The final product can be obtained through purification and isolation techniques.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activity. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of HIV and hepatitis C virus.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H27N3O4S/c1-18-7-6-8-20(15-18)30-26(32)21-9-4-5-10-22(21)29-27(30)35-17-25(31)28-14-13-19-11-12-23(33-2)24(16-19)34-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,28,31)

InChI Key

YUAIQOBNBZUJNQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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